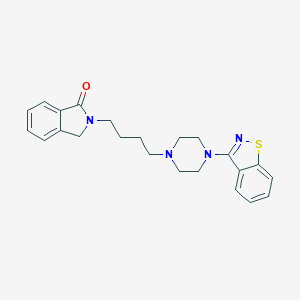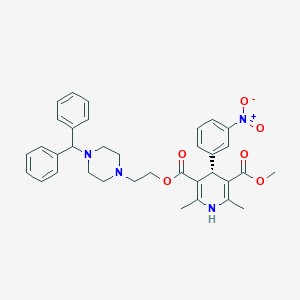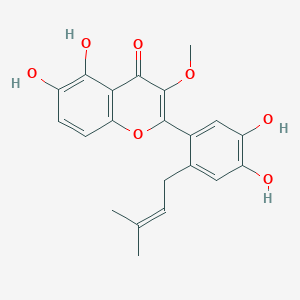
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The IUPAC name for this compound is 2-fluoro-4-methyl-1-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, which includes “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene”, can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” can be represented by the InChI string:InChI=1S/C8H6F4/c1-5-2-3-6 (7 (9)4-5)8 (10,11)12/h2-4H,1H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C (F) (F)F)F . Physical And Chemical Properties Analysis
The compound “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” has several computed properties . It has a molecular weight of 178.13 g/mol, and a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 0 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a precursor in synthesizing FDA-approved drugs that contain the trifluoromethyl group, which is a common pharmacophore in many therapeutic agents.
Agrochemical Synthesis
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the pesticidal properties of compounds . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene could be utilized in the synthesis of novel agrochemicals that require the trifluoromethyl moiety for enhanced efficacy against pests.
Material Science
The unique physicochemical properties of the trifluoromethyl group make it a candidate for developing advanced materials . Researchers can use 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in the creation of new materials with specific fluorine-related characteristics, such as increased resistance to solvents and thermal stability.
Catalysis
In catalytic processes, the introduction of a trifluoromethyl group can significantly alter the reactivity and selectivity of catalysts . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene may be used to synthesize catalysts that facilitate or improve the efficiency of chemical reactions, particularly in organic synthesis.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs . The trifluoromethyl group can help create medicines that are more effective and longer-lasting in animals, improving the treatment of various veterinary conditions.
Functional Materials
The compound’s structural motif is beneficial in creating functional materials used in electronics and other high-tech applications . Its incorporation into polymers or small molecules can lead to materials with unique electrical properties or enhanced durability.
Ligand Chemistry
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be a building block for ligands in coordination chemistry . These ligands can then be used to form complexes with metals, which are essential in various industrial and research applications, including catalysis and materials science.
Biological Studies
The trifluoromethyl group affects the bioavailability and distribution of compounds within biological systems . Therefore, 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be used in the study of drug delivery mechanisms and the development of more efficient therapeutic agents.
Propiedades
IUPAC Name |
2-fluoro-4-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHXSLLCSBGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382603 |
Source


|
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene | |
CAS RN |
158364-83-1 |
Source


|
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158364-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

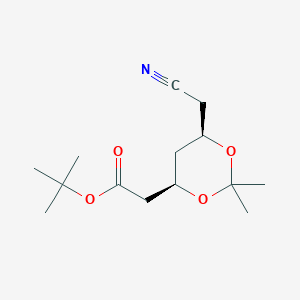
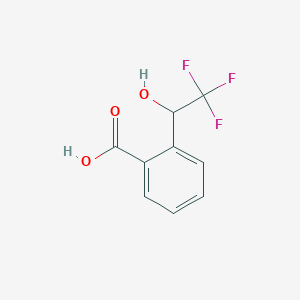
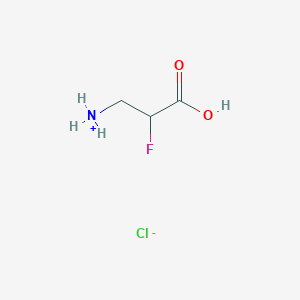


![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
